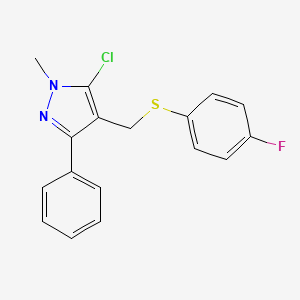

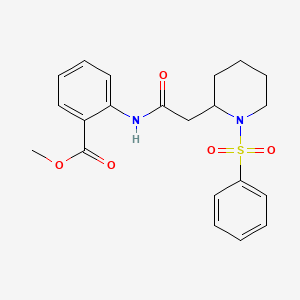

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiazolidine-2,4-dione (TZDs) is an important scaffold that is synthetically important and possesses a wide range of promising biological activities . The TZDs moiety is extensively utilized as a carboxylic acid mimetic to improve the metabolic stability and therapeutic profile of bioactive agents .

Synthesis Analysis

New (Z)-2-(5-arylidene-2,4-dioxothiazolidin-3-yl) acetic acid derivatives were easily prepared by the condensation of thiazolidine-2,4-dione with suitable aldehydes via microwave irradiation technique . The reaction between (Z)-5-substituted-2,4-thiazolidinediones and 4-(bromomethyl) benzoic acid, using potassium carbonate as base in refluxing acetone, followed by a workup in acidic medium provided 4-(((Z)-5-substituted-2,4-dioxothiazolidin-3-yl)methyl) benzoic acid derivatives .Molecular Structure Analysis

The chemical structures of the compounds were elucidated by FTIR, 1H NMR, 13C NMR, and elemental analysis data .Chemical Reactions Analysis

The compounds were evaluated for their in vitro antimicrobial and cytotoxic activities . Antibacterial and antifungal results revealed that most of the compounds showed significant activity .科学的研究の応用

Synthesis and Antimicrobial Activities

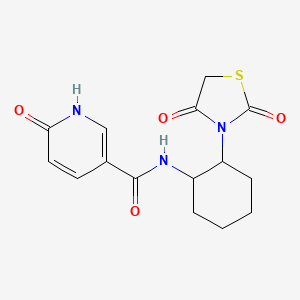

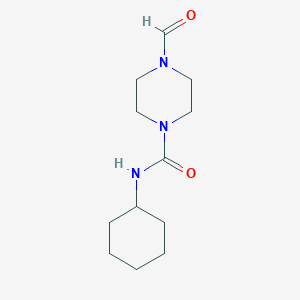

Several studies have demonstrated the synthesis of thiazolidine derivatives and their evaluation for antimicrobial activities. For instance, novel thiazolidine-2,4-dione carboxamide and amino acid derivatives showed weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity against Candida albicans (Rakia Abd Alhameed et al., 2019). Furthermore, synthesis efforts have led to the creation of compounds like 2-phenylthiazolidine derivatives as potential cardiotonic agents, indicating the versatility of thiazolidine derivatives in drug development (H. Nate et al., 1987).

Synthesis of Heterocyclic Derivatives

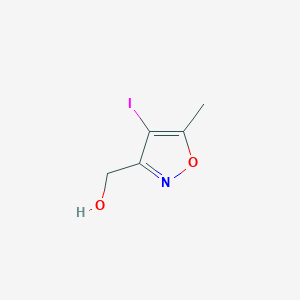

The synthesis of heterocyclic derivatives based on thiazolidine frameworks has been explored for their potential biological activities. For example, the reaction of aminophenylamino compounds with alloxan has been studied for creating derivatives with new examples of ring-ring tautomerism (L. Ukhin et al., 2015). These studies underline the chemical versatility of thiazolidine derivatives and their potential as building blocks for more complex heterocyclic compounds.

Antitubercular and Anticonvulsant Activity

Derivatives of dihydropyridine, a related compound, have been investigated for their antitubercular activity, illustrating the therapeutic potential of these chemical structures. Research indicates that 1,4-dihydropyridine-3,5-dicarboxamide derivatives exhibit significant anti-tubercular activity, highlighting the importance of structural modifications in enhancing biological efficacy (M. Iman et al., 2015). Similarly, phenytoin derivatives have been synthesized and evaluated for their anticonvulsant activity, further showcasing the potential medical applications of these compounds (M. Deodhar et al., 2009).

作用機序

将来の方向性

The development of new antimicrobial and anticancer therapeutic agents is one of the fundamental goals in medicinal chemistry . Compounds with the TZDs moiety have shown promising results in this regard . Therefore, “N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-6-oxo-1,6-dihydropyridine-3-carboxamide” and similar compounds could be subjects of future research in this field.

特性

IUPAC Name |

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-6-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S/c19-12-6-5-9(7-16-12)14(21)17-10-3-1-2-4-11(10)18-13(20)8-23-15(18)22/h5-7,10-11H,1-4,8H2,(H,16,19)(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLRHTVXSSKERH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)C2=CNC(=O)C=C2)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B2473932.png)

![N-(4-bromo-2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2473934.png)

![2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide](/img/structure/B2473936.png)

![N-(3-(1H-imidazol-1-yl)propyl)-2,3-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2473941.png)

![[3-(Oxolan-3-yl)phenyl]methanol](/img/structure/B2473942.png)

![4-[(benzyloxy)methyl]-1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidine](/img/structure/B2473945.png)

![(2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one hydrochloride](/img/structure/B2473950.png)

![5-methyl-N-phenyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2473951.png)